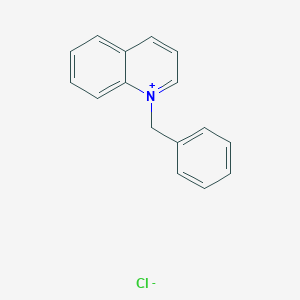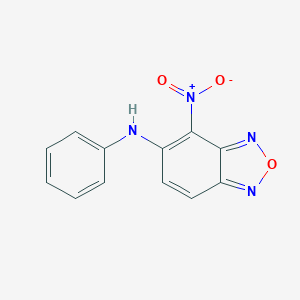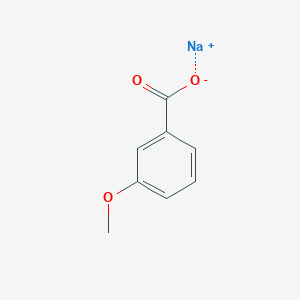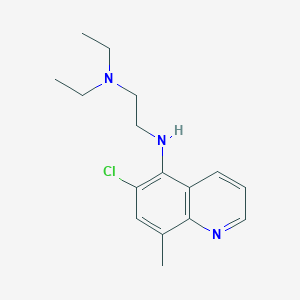
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-, commonly known as CQ, is a synthetic derivative of quinine. It has been widely used as an antimalarial drug for over 70 years. Recently, there has been a renewed interest in CQ due to its potential therapeutic effects against a range of diseases, including cancer and autoimmune disorders.
Wirkmechanismus
The exact mechanism of action of CQ is not fully understood. However, it is known to inhibit the lysosomal degradation of cellular components by raising the pH of the lysosomal compartment. This leads to the accumulation of autophagosomes, which may contribute to the observed anticancer effects of CQ. In addition, CQ has been shown to inhibit the activation of the inflammasome, a key component of the innate immune system. This may contribute to its anti-inflammatory and immunomodulatory effects.
Biochemische Und Physiologische Effekte
CQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, CQ has been shown to inhibit the replication of a range of viruses, including HIV, Zika virus, and SARS-CoV-2.
Vorteile Und Einschränkungen Für Laborexperimente
CQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively inexpensive compared to other drugs. However, CQ has several limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
For research on CQ include its potential use as an adjuvant therapy for cancer, a treatment for autoimmune disorders, and a treatment for viral infections.
Synthesemethoden
CQ can be synthesized through a multi-step process starting from 8-aminoquinoline. The first step involves the reaction of 8-aminoquinoline with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-diethylaminoethylamine to yield the desired product, CQ. The synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. In addition to its antimalarial activity, CQ has been shown to possess a range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects. These properties have led to the investigation of CQ as a potential therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.
Eigenschaften
CAS-Nummer |
15386-51-3 |
|---|---|
Produktname |
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl- |
Molekularformel |
C16H22ClN3 |
Molekulargewicht |
291.82 g/mol |
IUPAC-Name |
N-(6-chloro-8-methylquinolin-5-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-4-20(5-2)10-9-19-16-13-7-6-8-18-15(13)12(3)11-14(16)17/h6-8,11,19H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
IJOHSTGWCOYEFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
Kanonische SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
Andere CAS-Nummern |
15386-51-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



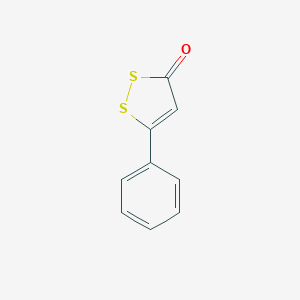
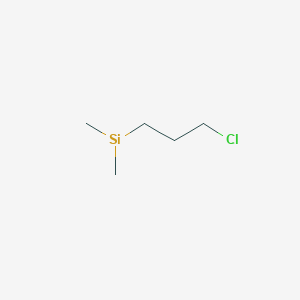
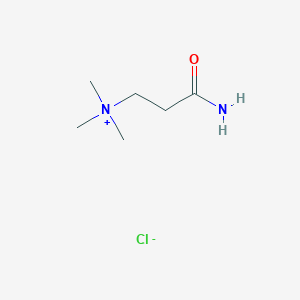
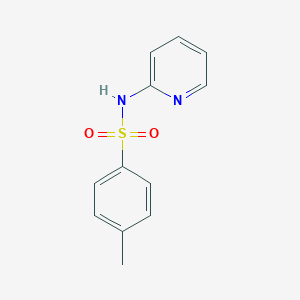
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
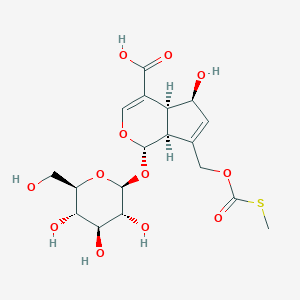
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
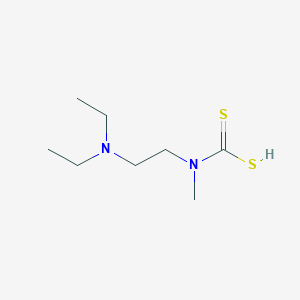
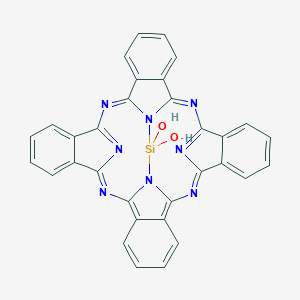
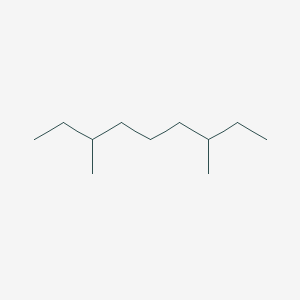
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
